2-Chloro-4-(4-methylpiperidin-1-yl)pyridine 2-Chloro-4-(4-methylpiperidin-1-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 1289077-78-6
VCID: VC3109562
InChI: InChI=1S/C11H15ClN2/c1-9-3-6-14(7-4-9)10-2-5-13-11(12)8-10/h2,5,8-9H,3-4,6-7H2,1H3
SMILES: CC1CCN(CC1)C2=CC(=NC=C2)Cl
Molecular Formula: C11H15ClN2
Molecular Weight: 210.7 g/mol

2-Chloro-4-(4-methylpiperidin-1-yl)pyridine

CAS No.: 1289077-78-6

Cat. No.: VC3109562

Molecular Formula: C11H15ClN2

Molecular Weight: 210.7 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-(4-methylpiperidin-1-yl)pyridine - 1289077-78-6

CAS No. 1289077-78-6
Molecular Formula C11H15ClN2
Molecular Weight 210.7 g/mol
IUPAC Name 2-chloro-4-(4-methylpiperidin-1-yl)pyridine
Standard InChI InChI=1S/C11H15ClN2/c1-9-3-6-14(7-4-9)10-2-5-13-11(12)8-10/h2,5,8-9H,3-4,6-7H2,1H3
Standard InChI Key HCTFJYLUIHSAFQ-UHFFFAOYSA-N
SMILES CC1CCN(CC1)C2=CC(=NC=C2)Cl
Canonical SMILES CC1CCN(CC1)C2=CC(=NC=C2)Cl

Chemical Structure and Properties

The molecular architecture of 2-Chloro-4-(4-methylpiperidin-1-yl)pyridine consists of a pyridine ring bearing a chlorine atom at the 2-position and a 4-methylpiperidin-1-yl substituent at the 4-position. This specific arrangement of atoms confers distinctive physicochemical properties to the compound.

The physical and chemical properties of 2-Chloro-4-(4-methylpiperidin-1-yl)pyridine are summarized in Table 1.

Table 1: Physical and Chemical Properties of 2-Chloro-4-(4-methylpiperidin-1-yl)pyridine

PropertyValue
CAS Number1289077-78-6
Molecular FormulaC11H15ClN2
Molecular Weight210.7 g/mol
Standard InChIInChI=1S/C11H15ClN2/c1-9-3-6-14(7-4-9)10-2-5-13-11(12)8-10/h2,5,8-9H,3-4,6-7H2,1H3
Standard InChIKeyHCTFJYLUIHSAFQ-UHFFFAOYSA-N
SMILES NotationCC1CCN(CC1)C2=CC(=NC=C2)Cl
Typical Purity≥95%

The structure of this compound is characterized by a six-membered pyridine ring with nitrogen at position 1, a chlorine atom at the 2-position, which influences the electrophilicity of the ring, and a 4-methylpiperidin-1-yl group at the 4-position, which contributes to the compound's basicity and lipophilicity. The presence of multiple nitrogen atoms can serve as hydrogen bond acceptors in biological systems .

These structural features collectively determine the compound's solubility profile, reactivity patterns, and potential interactions with biological targets.

Structural FeaturePotential Biological ActivityEvidence from Related Compounds
Pyridine coreAntimicrobial and antifungal propertiesVarious pyridine derivatives show broad-spectrum antimicrobial activity
Chloropyridine moietyEnzyme inhibition potentialSimilar structures appear in PAK4 inhibitors
Piperidine substituentNeuropharmacological effects4-methylpiperidine appears in 5-HT1A receptor agonists
Combined structurePotential antimalarial activityTriazolopyridines with similar substituents show antimalarial properties

Based on these structural relationships, 2-Chloro-4-(4-methylpiperidin-1-yl)pyridine may exhibit:

  • Neuroprotective Properties: The piperidine moiety is often associated with compounds that interact with neurological receptors, potentially conferring neuroprotective effects. As noted in research findings, "pyridine derivatives are often explored for their neuroprotective, anti-inflammatory, and antimicrobial properties".

  • Anti-inflammatory Activity: Pyridine derivatives frequently demonstrate anti-inflammatory properties, which could extend to this compound as well. This potential is supported by literature suggesting that compounds with similar structures may modulate inflammatory pathways.

  • Antimicrobial Potential: The chloropyridine core is present in various antimicrobial agents, suggesting possible activity against pathogenic microorganisms. Research on related compounds has shown promising results in this area.

  • Enzyme Inhibition: Similar structures appear in compounds designed to inhibit specific enzymes, indicating potential applications in enzyme-targeted therapies. For instance, compounds containing chlorinated heterocycles with piperidine substituents have shown promise as kinase inhibitors .

These potential activities position 2-Chloro-4-(4-methylpiperidin-1-yl)pyridine as a candidate for further investigation in drug discovery programs targeting various therapeutic areas.

Comparative Analysis with Related Compounds

A comparative analysis of 2-Chloro-4-(4-methylpiperidin-1-yl)pyridine with structurally related compounds provides valuable insights into structure-activity relationships and potential applications. Several compounds sharing core structural elements with 2-Chloro-4-(4-methylpiperidin-1-yl)pyridine have been identified in the literature.

Table 3: Comparison of 2-Chloro-4-(4-methylpiperidin-1-yl)pyridine with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferenceCAS Number
2-Chloro-4-(4-methylpiperidin-1-yl)pyridineC11H15ClN2210.7Base compound1289077-78-6
2-Chloro-5-[(4-methylpiperidin-1-yl)methyl]pyridineC12H17ClN2224.73Methylpiperidine attached via methylene bridge at 5-position861211-48-5
2-Chloro-4-(piperidin-1-ylmethyl)pyridineC11H15ClN2210.70Contains piperidin-1-ylmethyl group without methyl on piperidine146270-01-1
(2-Chloro-3-pyridinyl)(4-methyl-1-piperidinyl)-methanoneC12H15ClN2O238.71Includes carbonyl linker between rings353258-80-7

The structural variations among these compounds primarily involve the position of substitution (attachment of the piperidine moiety at different positions on the pyridine ring), linking groups (direct attachment vs. methylene bridge vs. carbonyl linker), and piperidine substitution (presence or absence of the methyl group on the piperidine ring) .

These structural differences can significantly influence:

  • Receptor Binding Profiles: The spatial arrangement of key functional groups affects interactions with biological targets

  • Physicochemical Properties: Variations in lipophilicity, pKa, and solubility

  • Metabolic Stability: Different susceptibility to metabolic transformations

  • Biological Activity Spectrum: Changes in potency and selectivity across various biological assays

Understanding these structure-activity relationships provides a rational basis for the design of new derivatives with optimized properties for specific therapeutic applications.

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